molecular formula C10H18O2 B8793222 2,2,5,5-tetramethylhexane-3,4-dione CAS No. 4388-88-9

2,2,5,5-tetramethylhexane-3,4-dione

Cat. No.: B8793222
CAS No.: 4388-88-9
M. Wt: 170.25 g/mol
InChI Key: HYUPEESAUWXGDW-UHFFFAOYSA-N
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Description

2,2,5,5-tetramethylhexane-3,4-dione is an organic compound with the molecular formula C₁₀H₁₈O₂. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, where the ketone groups are positioned at the 3rd and 4th carbon atoms, and the 2nd and 5th carbon atoms are substituted with methyl groups. This structure imparts specific chemical properties and reactivity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-tetramethylhexane-3,4-dione typically involves the reaction of pivalic acid derivatives with suitable reagents. One common method involves the use of pivalic acid esters and pinacolone under controlled conditions. The reaction is carried out in the presence of a base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-tetramethylhexane-3,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,5,5-tetramethylhexane-3,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5,5-tetramethylhexane-3,4-dione involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. The diketone structure allows it to act as a ligand, coordinating with metal centers and facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,5,5-tetramethylhexane-3,4-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structure imparts distinct reactivity and makes it a valuable compound in various chemical processes .

Properties

CAS No.

4388-88-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2,2,5,5-tetramethylhexane-3,4-dione

InChI

InChI=1S/C10H18O2/c1-9(2,3)7(11)8(12)10(4,5)6/h1-6H3

InChI Key

HYUPEESAUWXGDW-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)C(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)C(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

26.44 mL (0.240 moles) 2-chloro-2-methyl propane was slowly added to 5.76 g, (0.240 moles) of magnesium turnings in 240 mL of tetrahydrofuran to make the Grignard reagent, t-BuMgCl. The freshly prepared Grignard reagent was slowly added to a mixture of 34 g (0.240 moles) copper bromide and 41 g (0.480 moles) of lithium bromide in 270 mL of tetrahydrofuran (THF), cooled to −65° C. 8.72 mL (0.10 moles) of oxalyl chloride in 30 mL of THF was then added slowly, maintaining mixture temperature at −65° C. The resulting mixture was stirred for an hour at −65° C., then warmed up to room temperature overnight. 90% of the THF is removed by vacuum, followed by the addition of 500 ml of hexane and 300 ml of a saturated aqueous solution of ammonium chloride. The hexane layer was separated and the aqueous layer extracted with three 200 ml lots of hexane. The hexane layers were then combined and washed with water prior to drying with 10 g of anhydrous magnesium sulfate. The mixture was then filtered and the hexane distilled off under atmospheric pressure to yield the product as a yellow oil. Yield=10.5 g (53% of theoretical)
Quantity
26.44 mL
Type
reactant
Reaction Step One
Quantity
0.24 mol
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
t-BuMgCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
41 g
Type
reactant
Reaction Step Four
Quantity
270 mL
Type
solvent
Reaction Step Four
Name
copper bromide
Quantity
34 g
Type
catalyst
Reaction Step Four
Quantity
8.72 mL
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

7.8 g (0.045 moles) of 2,2,5,5-tetramethyl-4-hydroxy-3-hexanone were dissolved in 90 ml of hexane and stirred vigorously with 157 ml of 1M aqueous potassium permanganate solution containing 1.8 g (0.045 moles) of sodium hydroxide. This mixture was then refluxed overnight. The mixture was then cooled to room temperature and the hexane layer separated. The aqueous layer was then extracted three times with 50 ml of hexane. The hexane solutions were then combined and washed three times with 50 ml of pure water before drying over anhydrous magnesium sulfate. The mixture was then filtered and the hexane distilled off at atmospheric pressure to yield 6.3 g of 2,2,5,5-tetramethyl-3,4-hexanedione (82% of theoretical).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
157 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,5,5-tetramethylhexane-3,4-dione
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2,2,5,5-tetramethylhexane-3,4-dione
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Reactant of Route 5
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Reactant of Route 6
2,2,5,5-tetramethylhexane-3,4-dione

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